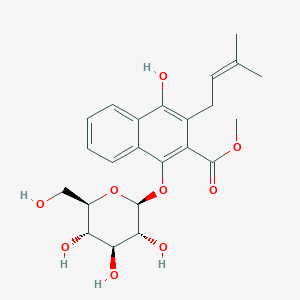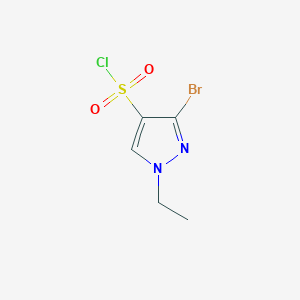![molecular formula C8H12O3 B2693738 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2243516-00-7](/img/structure/B2693738.png)
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo family, which is known for its stability and interesting chemical properties. The molecular formula of this compound is C8H12O3, and it has a molecular weight of 156.18 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid are currently unknown .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes .
Biochemical Pathways
It is likely that the compound’s action influences multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is likely that the compound’s action results in a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves several steps. One common method is the [2 + 2] cycloaddition reaction, which is a photochemical process. This reaction involves the use of alkenes and carbonyl compounds under UV light to form the bicyclic structure . The reaction conditions typically include the use of a mercury lamp and specific solvents like acetonitrile . Industrial production methods may involve scaling up this process with specialized equipment to ensure efficiency and yield.
Chemical Reactions Analysis
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds like:
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the oxygen atom, making it less reactive in certain chemical reactions.
2-Oxabicyclo[2.2.2]octane: This compound has a larger ring structure and different reactivity patterns, making it suitable for different applications.
7-Oxabicyclo[2.2.1]heptane: This compound has a different ring size and substitution pattern, leading to unique chemical properties and applications.
Properties
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-8(6(9)10)3-7(2,4-8)11-5/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDRGBQGRGTFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)


![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2693662.png)

![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)
![{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B2693670.png)
![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)
![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)
